molecular formula C16H16O4 B6401445 3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid CAS No. 1261933-98-5

3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid

Cat. No.: B6401445
CAS No.: 1261933-98-5
M. Wt: 272.29 g/mol
InChI Key: ONVLLNYNNYJSKE-UHFFFAOYSA-N
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Description

3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of two methoxy groups and a methyl group attached to a benzene ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2-methylphenylboronic acid with 2-methoxybenzoic acid under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in an organic solvent such as toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of 3-(4-methoxy-2-methylphenyl)-2-methoxybenzaldehyde or this compound.

    Reduction: Formation of 3-(4-methoxy-2-methylphenyl)-2-methoxybenzyl alcohol or 3-(4-methoxy-2-methylphenyl)-2-methoxybenzaldehyde.

    Substitution: Formation of nitro, bromo, or sulfonic acid derivatives of the compound.

Scientific Research Applications

3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity towards these targets. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-methylphenylboronic acid
  • 2-Methoxybenzoic acid
  • 3-Methoxybenzoic acid

Uniqueness

3-(4-Methoxy-2-methylphenyl)-2-methoxybenzoic acid is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-methoxy-3-(4-methoxy-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-9-11(19-2)7-8-12(10)13-5-4-6-14(16(17)18)15(13)20-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVLLNYNNYJSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C(C(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689974
Record name 2,4'-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261933-98-5
Record name 2,4'-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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